REACTION_CXSMILES
|
O1[CH:5]=[CH:4][CH:3]=[C:2]1[S:6][CH2:7][CH2:8][C:9]([O:11]CC)=O.[OH2:14].[NH2:15][NH2:16].[CH3:17]CO>>[O:14]1[CH:17]=[CH:5][CH:4]=[C:3]1[CH2:2][S:6][CH2:7][CH2:8][C:9]([NH:15][NH2:16])=[O:11] |f:1.2|
|
Name
|
ethyl 3-(furylthio)propanoate
|
Quantity
|
4.29 g
|
Type
|
reactant
|
Smiles
|
O1C(=CC=C1)SCCC(=O)OCC
|
Name
|
|
Quantity
|
0.71 g
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
CCO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction was stirred for 24 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After heating
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 24 hours
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
The solvent was then removed under vacuum
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in EtOH
|
Type
|
FILTRATION
|
Details
|
filtered through a bed of charcoal
|
Type
|
CUSTOM
|
Details
|
was recovered
|
Reaction Time |
24 h |
Name
|
|
Type
|
|
Smiles
|
O1C(=CC=C1)CSCCC(=O)NN
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |